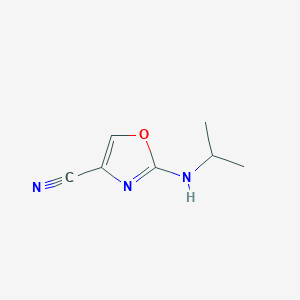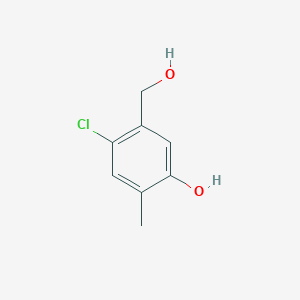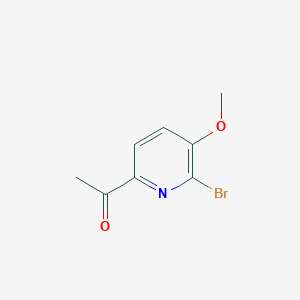
1-(6-Bromo-5-methoxypyridin-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Bromo-5-methoxypyridin-2-yl)ethanone is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 5th position of a pyridine ring, with an ethanone group attached to the 2nd position. It is used primarily in research and development within the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
The synthesis of 1-(6-Bromo-5-methoxypyridin-2-yl)ethanone typically involves the bromination of 5-methoxypyridin-2-yl ethanone. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production, including considerations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
1-(6-Bromo-5-methoxypyridin-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid using common reagents like sodium borohydride (NaBH4) for reduction and potassium permanganate (KMnO4) for oxidation.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, where the bromine atom is replaced by a carbon-carbon bond formation with the help of palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(6-Bromo-5-methoxypyridin-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 1-(6-Bromo-5-methoxypyridin-2-yl)ethanone is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The bromine and methoxy groups may play a role in binding to these targets, influencing the compound’s biological activity. Further research is needed to elucidate the exact pathways and molecular interactions involved .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(6-Bromo-5-methoxypyridin-2-yl)ethanone include:
1-(6-Bromo-5-methoxypyridin-3-yl)ethanone: Differing only in the position of the methoxy group, this compound may exhibit different reactivity and biological activity.
1-(5-Bromo-6-methoxypyridin-2-yl)ethanone: The positions of the bromine and methoxy groups are swapped, potentially leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.
Propriétés
Formule moléculaire |
C8H8BrNO2 |
|---|---|
Poids moléculaire |
230.06 g/mol |
Nom IUPAC |
1-(6-bromo-5-methoxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8BrNO2/c1-5(11)6-3-4-7(12-2)8(9)10-6/h3-4H,1-2H3 |
Clé InChI |
CQRAOIBFYFMYLM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC(=C(C=C1)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


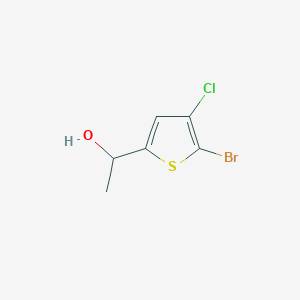
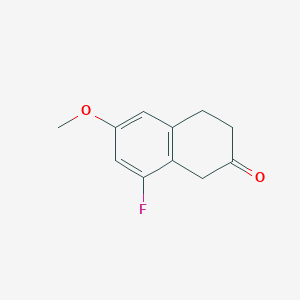


![Methyl 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13669901.png)
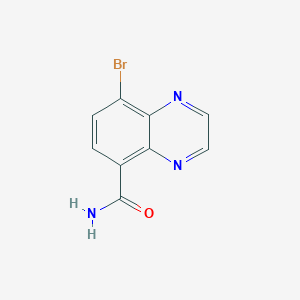
![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13669908.png)
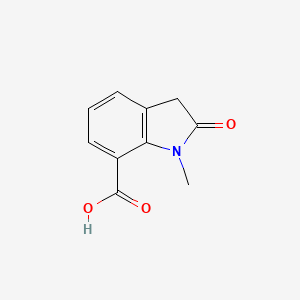
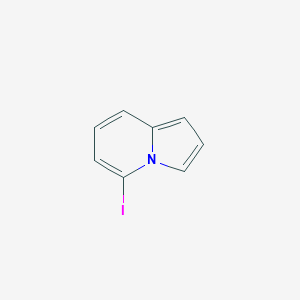
![1'-Tert-butyl 4-methyl spiro[chromene-2,4'-piperidine]-1',4-dicarboxylate](/img/structure/B13669926.png)
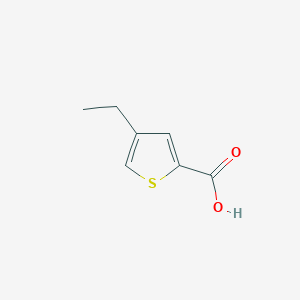
![7-Chloropyrido[4,3-d]pyrimidine](/img/structure/B13669955.png)
